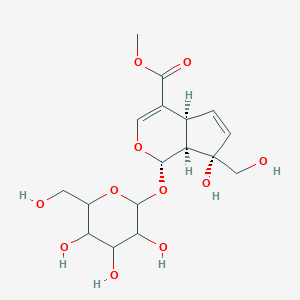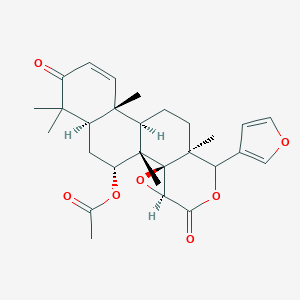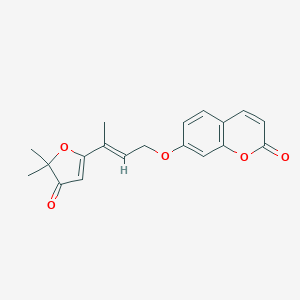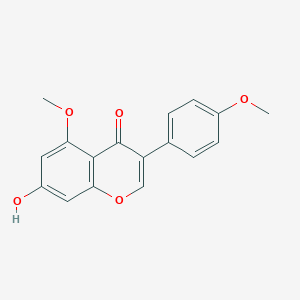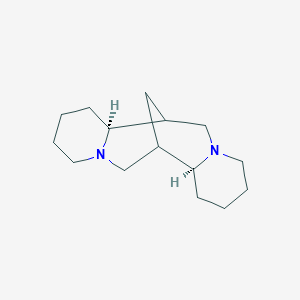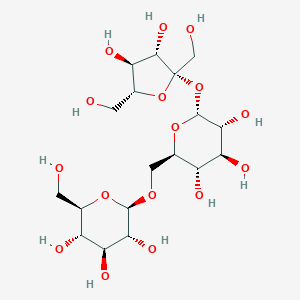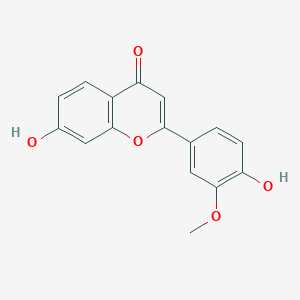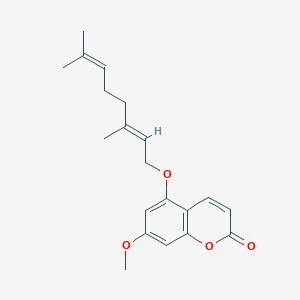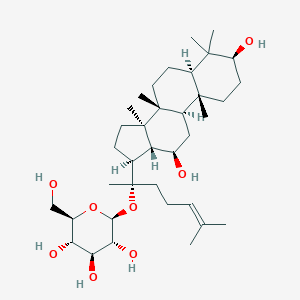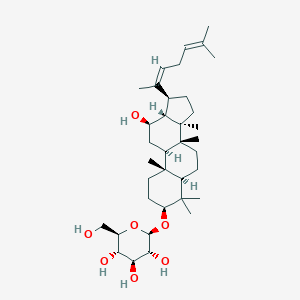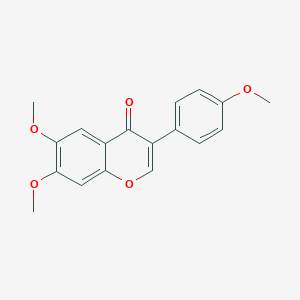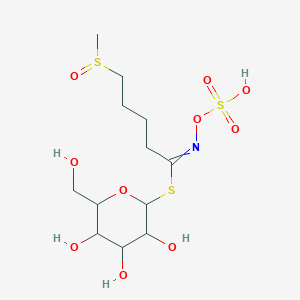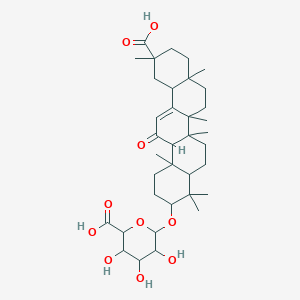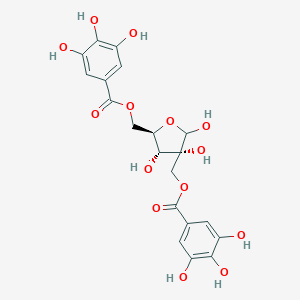
Hamamelitannin
Übersicht
Beschreibung
Hamamelitannin is a tannin found in witch hazel. It has potent antioxidant properties and can act as a skin sensitizer12. It is a bioactive natural substance that has been used in various research studies34.
Synthesis Analysis
Hamamelitannin can be synthesized in two ways. One method involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose promoted by Bu2SnO using 3,4,5-tri-O-acetylgalloyl chloride, followed by deprotection3. Another method involves enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst3.
Molecular Structure Analysis
Hamamelitannin has a molecular formula of C20H20O14 and a molecular weight of 484.42. Its chemical name is [(2R,3R,4S,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxybenzoyl)oxyoxan-4-yl] 3,4,5-trihydroxybenzoate2.
Chemical Reactions Analysis
Hamamelitannin has been shown to exhibit anti-diabetic activity by significantly increasing glucose uptake and glycogen storage in a dose-dependent manner4. It also affects the expression of key genes and proteins involved in the insulin signaling pathway4.
Physical And Chemical Properties Analysis
Hamamelitannin appears as a white powder2. It is soluble in ethanol and methanol, and slightly soluble in water2. It should be stored at -20°C2.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potentiation and Biofilm Treatment
- Hamamelitannin (HAM) enhances the efficacy of conventional antibiotics against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Novel analogues of HAM have been developed to improve its synthetic accessibility and effectiveness in treating MRSA infections associated with biofilms (Vermote et al., 2017).
- HAM and its analogues act as quorum sensing inhibitors and antimicrobial potentiators, enhancing the susceptibility of Staphylococcus aureus to antibiotics in various models including in vitro, in Caenorhabditis elegans, and in a mouse mammary gland infection model, without exhibiting cytotoxicity (Vermote et al., 2016).
UV Protection and Antioxidant Properties
- Hamamelitannin offers protective activities against cell damage induced by UVB irradiation in murine skin fibroblasts. It exhibits potent scavenging activities against active oxygens such as superoxide anion radicals, hydroxyl radicals, and singlet oxygens (Masaki et al., 1995).
- Another study confirmed hamamelitannin's role as a superoxide scavenger, showing its suppressive ability against depolymerization of hyaluronic acid and protection against cytotoxicity induced by superoxide anion radicals (Masaki et al., 1993).
Impacts on Glucose Metabolism
- Hamamelitannin has been shown to affect glucose uptake and glycogen storage in an insulin resistance model using L6 myotubes. It displays an insulinomimetic effect by enhancing glucose uptake and conversion into glycogen, thus indicating potential applications in diabetes and metabolic disease treatments (Issac et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3S,4S)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2/t13-,16-,19?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPAFOYQTIEEIS-WZKFEGCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]2[C@@H]([C@](C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hamamelofuranose 2'5'-digallate | |
CAS RN |
469-32-9 | |
| Record name | 2-C-[(galloyloxy)methyl]-D-ribose 5-gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



